2-Morpholino-5-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Morpholino-5-(trifluoromethyl)phenylboronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a morpholino group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-5-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-bromo-5-(trifluoromethyl)aniline with morpholine, followed by borylation. The borylation step can be achieved using various methods, including the use of boronic acid derivatives or direct borylation using boron reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholino-5-(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The morpholino and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Aryl-Substituted Products: Formed from Suzuki-Miyaura cross-coupling.
Boronic Esters and Boranes: Formed from oxidation and reduction reactions.
Scientific Research Applications
2-Morpholino-5-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Morpholino-5-(trifluoromethyl)phenylboronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura cross-coupling, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The morpholino and trifluoromethyl groups can modulate the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the morpholino and trifluoromethyl groups, making it less versatile in certain reactions.
4-Morpholinophenylboronic Acid: Similar structure but without the trifluoromethyl group, affecting its reactivity and applications.
2-Trifluoromethylphenylboronic Acid: Lacks the morpholino group, which can influence its chemical behavior.
Uniqueness: 2-Morpholino-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both morpholino and trifluoromethyl groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3NO3/c13-11(14,15)8-1-2-10(9(7-8)12(17)18)16-3-5-19-6-4-16/h1-2,7,17-18H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSKZLUJIHEPCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176792 | |
Record name | Boronic acid, B-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-79-5 | |
Record name | Boronic acid, B-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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